4-(4-Methoxy-3-methylphenyl)-5-methyl-1,3-thiazol-2-amine
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Overview
Description
4-(4-Methoxy-3-methylphenyl)-5-methyl-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a methoxy-methylphenyl group and a methyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-3-methylphenyl)-5-methyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-3-methylphenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly used.
Major Products Formed
Oxidation: 4-(4-Formyl-3-methylphenyl)-5-methyl-1,3-thiazol-2-amine.
Reduction: 4-(4-Methoxy-3-methylphenyl)-5-methyl-1,3-dihydrothiazol-2-amine.
Substitution: 4-(4-Bromo-3-methylphenyl)-5-methyl-1,3-thiazol-2-amine.
Scientific Research Applications
4-(4-Methoxy-3-methylphenyl)-5-methyl-1,3-thiazol-2-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-3-methylphenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine
- 4-(3-Methylphenyl)-5-methyl-1,3-thiazol-2-amine
- 4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-amine
Uniqueness
4-(4-Methoxy-3-methylphenyl)-5-methyl-1,3-thiazol-2-amine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This specific substitution pattern can lead to distinct properties compared to other similar compounds.
Properties
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-5-methyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-7-6-9(4-5-10(7)15-3)11-8(2)16-12(13)14-11/h4-6H,1-3H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFHGQHAOGFKBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(SC(=N2)N)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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